molecular formula C11H10Cl2F3NO B2975995 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide CAS No. 2411263-91-5

2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide

Cat. No.: B2975995
CAS No.: 2411263-91-5
M. Wt: 300.1
InChI Key: XXEOODMTARCSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide typically involves the reaction of 4-chlorophenylacetonitrile with methylamine and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reaction of 4-chlorophenylacetonitrile with methylamine in the presence of a base such as sodium hydroxide to form the intermediate.

    Step 2: Addition of trifluoroacetic anhydride to the intermediate under anhydrous conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoroethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as carboxylic acids.

    Reduction: Formation of reduced products such as amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chloro and trifluoroethyl groups enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide

Uniqueness

2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F3NO/c1-17(9(18)6-12)10(11(14,15)16)7-2-4-8(13)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEOODMTARCSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=C(C=C1)Cl)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.